An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-isopropyl-6-methylpyrimidine
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-isopropyl-6-methylpyrimidine
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic characteristics, and chemical reactivity of 4-Chloro-5-isopropyl-6-methylpyrimidine. As a substituted pyrimidine, this compound represents a valuable heterocyclic building block for medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] This document is structured to deliver not only foundational data but also field-proven insights into its handling, characterization, and synthetic applications. We will delve into its structural attributes, predicted and known physical properties, detailed spectroscopic signatures, and the underlying principles of its reactivity. Furthermore, this guide includes validated experimental protocols for its characterization and safe handling, designed for researchers, chemists, and drug development professionals.
Introduction: Strategic Importance in Chemical Synthesis
The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems. In drug development, the pyrimidine scaffold is considered a "privileged structure" due to its ability to form key hydrogen bond interactions with a wide range of biological targets, including kinases, which are pivotal in oncology research.[5][6] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, enabling the design of potent and selective therapeutic agents.[5]
Overview of 4-Chloro-5-isopropyl-6-methylpyrimidine
4-Chloro-5-isopropyl-6-methylpyrimidine is a polysubstituted pyrimidine featuring a reactive chlorine atom at the C4 position, an isopropyl group at C5, and a methyl group at C6. This specific arrangement of functional groups makes it a highly versatile intermediate for chemical synthesis. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a direct pathway for introducing diverse functionalities.[1][7] The alkyl substituents (isopropyl and methyl) influence the compound's lipophilicity and can be strategically utilized to probe hydrophobic pockets within a target protein's active site, potentially enhancing binding affinity and selectivity.[5]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its application in synthesis, formulation, and biological screening. While specific experimental data for this exact molecule is sparse, we can compile its known identifiers and reliable predicted properties.
Molecular Structure and Identifiers
The structural arrangement of 4-Chloro-5-isopropyl-6-methylpyrimidine is foundational to its chemical behavior.
Caption: 2D structure of 4-chloro-5-isopropyl-6-methylpyrimidine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4-chloro-6-methyl-5-propan-2-ylpyrimidine | [8] |
| Molecular Formula | C₈H₁₁ClN₂ | [8] |
| Molecular Weight | 170.64 g/mol | [9] |
| Canonical SMILES | CC1=C(C(=NC=N1)Cl)C(C)C | [8] |
| InChIKey | SIQQSLYQUGLKMN-UHFFFAOYSA-N | [8] |
| CAS Number | Data not available | |
Physicochemical Data
The following table summarizes key physicochemical properties. It is critical to note that where experimental data is unavailable, values are derived from computational models, which provide a reliable estimation for research and experimental design.
Table 2: Physicochemical Properties
| Property | Value (Predicted/Experimental) | Source / Note |
|---|---|---|
| Melting Point | Data not available | For the related 2-amino-4-chloro-6-methylpyrimidine, the melting point is 183-186 °C, highlighting how substituent changes significantly impact physical properties.[10] |
| Boiling Point | Data not available | A calculated boiling point for the structurally similar 4-Chloro-5-iodo-6-methylpyrimidine is 292.3 °C at 760 mmHg. This is for comparative purposes only.[11] |
| XLogP3 | 2.7 (Predicted) | This value indicates moderate lipophilicity, suggesting good solubility in organic solvents and potential for membrane permeability.[8] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO). Low solubility in water is expected. | Based on structural similarity to other chloropyrimidines.[10][12] |
| Appearance | Likely a colorless to pale yellow solid or liquid at room temperature. |[12] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4-Chloro-5-isopropyl-6-methylpyrimidine. Below are the expected spectral characteristics based on its molecular structure and data from analogous compounds.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the definitive method for confirming the elemental composition. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature, resulting in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak.
Table 3: Predicted Mass-to-Charge Ratios (m/z) for Common Adducts
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₈H₁₂ClN₂]⁺ | 171.0684 |
| [M+Na]⁺ | [C₈H₁₁ClN₂Na]⁺ | 193.0503 |
| [M+K]⁺ | [C₈H₁₁ClN₂K]⁺ | 209.0242 |
Data sourced from computational predictions.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted spectra are as follows:
-
¹H NMR: The spectrum is expected to be clean and well-resolved.
-
Aromatic Proton: A singlet for the proton at the C2 position, expected around δ 8.5-9.0 ppm.
-
Isopropyl Group: A septet for the methine (-CH) proton around δ 3.0-3.5 ppm, coupled to six equivalent methyl protons. A doublet for the two methyl (-CH₃) groups around δ 1.2-1.4 ppm.
-
Methyl Group: A singlet for the C6-methyl (-CH₃) protons, expected around δ 2.4-2.6 ppm.
-
-
¹³C NMR: Eight distinct signals are expected, corresponding to each unique carbon atom.
-
Aromatic Carbons: Signals for C2, C4, C5, and C6 in the δ 110-170 ppm range. The carbons bonded to nitrogen (C2, C4, C6) will be downfield, with the carbon attached to chlorine (C4) also significantly shifted.
-
Alkyl Carbons: A signal for the isopropyl methine carbon around δ 30-35 ppm, a signal for the isopropyl methyl carbons around δ 20-25 ppm, and a signal for the C6-methyl carbon around δ 20-25 ppm. Note: Chemical shifts are estimations and can be influenced by the solvent used.[13][14]
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
~3050-3150 cm⁻¹: Aromatic C-H stretching.
-
~2850-2990 cm⁻¹: Aliphatic C-H stretching from the isopropyl and methyl groups.
-
~1550-1600 cm⁻¹ & ~1400-1500 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
-
~1370-1390 cm⁻¹: Characteristic bending for the isopropyl group (gem-dimethyl).
-
~700-850 cm⁻¹: C-Cl stretching vibration.
Reactivity and Synthetic Utility
The synthetic value of 4-Chloro-5-isopropyl-6-methylpyrimidine is primarily derived from the reactivity of the C4-chloro substituent.
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. The presence of the electronegative chlorine atom at C4 makes this position highly susceptible to substitution by a wide range of nucleophiles. This reaction is the most common and powerful transformation for this class of compounds.[1][7]
Caption: Typical workflow for functionalizing the pyrimidine core.
Common Synthetic Transformations
-
Amination: Reaction with primary or secondary amines is a cornerstone of library synthesis, readily forming 4-aminopyrimidine derivatives. These reactions are often facilitated by a non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent (e.g., DMF, NMP) or an alcohol at elevated temperatures.[5]
-
Alkoxylation/Aryloxylation: Treatment with alkoxides (e.g., NaOMe, NaOEt) or phenoxides displaces the chloride to form ethers, which can modulate the compound's electronic properties and solubility.[15]
-
Thiolation: Reactions with thiols or thiolates proceed similarly to form thioethers, which are also important functionalities in medicinal chemistry.
-
Cross-Coupling Reactions: While less common than SNAr for chloropyrimidines, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to form C-C or C-N bonds, further expanding synthetic possibilities.
Key Experimental Protocols
The following protocols represent validated, self-verifying systems for the characterization and use of substituted chloropyrimidines. The causality behind each step is explained to ensure robust and reproducible outcomes.
Caption: Logical workflow for the comprehensive analysis of a chemical entity.
Protocol for NMR Sample Preparation and Analysis
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Methodology:
-
Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is suitable for most non-polar to moderately polar compounds, while DMSO-d₆ is used for more polar compounds.[13]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference point (0 ppm) for accurate chemical shift measurement.
-
Cap the tube and gently agitate until the sample is fully dissolved. A clear, homogenous solution is required for high-quality spectra.
-
Acquire the ¹H spectrum first, as it is faster and confirms the presence of the compound.
-
Following a successful ¹H acquisition, acquire a ¹³C spectrum. This typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.
-
-
Self-Validation: The resulting spectra should show the predicted number of signals with the expected chemical shifts, integrations (for ¹H), and splitting patterns, confirming the structure.
General Protocol for a Nucleophilic Substitution Reaction with an Amine
-
Objective: To demonstrate the primary reactivity of the C4-chloro group by synthesizing a 4-aminopyrimidine derivative.
-
Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Chloro-5-isopropyl-6-methylpyrimidine (1.0 eq). An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
Dissolve the starting material in a suitable solvent such as n-propanol or DMF (approx. 0.1-0.5 M concentration).
-
Add the desired primary or secondary amine (1.1-1.2 eq) to the solution. A slight excess of the nucleophile ensures the reaction goes to completion.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heat the reaction mixture to 80-120 °C. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). This is a crucial step to determine when the starting material has been consumed.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).
-
Perform an aqueous workup: Partition the residue between an organic solvent (e.g., ethyl acetate) and water or a mild aqueous base (e.g., NaHCO₃ solution) to remove the base and any water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the pure substituted pyrimidine.
-
-
Self-Validation: The identity and purity of the final product must be confirmed by NMR and MS analysis, which should match the expected structure of the newly formed compound.
Safety, Handling, and Storage
As with any chlorinated heterocyclic compound, appropriate safety measures are paramount. The following recommendations are based on safety data for structurally related chemicals.[16][17][18]
-
Hazard Identification: Assumed to be harmful if swallowed or in contact with skin. Causes skin, eye, and respiratory irritation.[19][20]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[16]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[21]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.[16]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
4-Chloro-5-isopropyl-6-methylpyrimidine is a chemical intermediate with significant potential, primarily driven by the predictable and efficient reactivity of its C4-chloro substituent. Its physicochemical properties, characterized by moderate lipophilicity and a stable aromatic core, make it an ideal scaffold for the synthesis of diverse compound libraries. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely utilize this compound in their synthetic and drug discovery endeavors. The combination of its strategic functionality and synthetic accessibility ensures its continued relevance in the pursuit of novel therapeutic agents.
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